

Carbacyclin Sodium Salt: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Carbacyclinsodiumsalt

Cat. No.: B15246990

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An In-depth Examination of a Stable Prostacyclin Analog for Drug Development Professionals, Researchers, and Scientists

Abstract

Carbacyclin sodium salt, a chemically stable analog of prostacyclin (PGI₂), represents a significant area of interest in cardiovascular research and drug development. Its ability to mimic the potent anti-platelet and vasodilatory effects of the endogenous prostacyclin, coupled with enhanced stability, makes it a valuable tool for investigating the prostacyclin signaling pathway and a potential therapeutic agent. This technical guide provides a comprehensive overview of carbacyclin, including its mechanism of action, quantitative biological data, detailed experimental protocols for its evaluation, and visualizations of its signaling pathway and experimental workflows.

Introduction

Prostacyclin (PGI₂) is a potent, naturally occurring eicosanoid with critical roles in maintaining cardiovascular homeostasis. It is a powerful vasodilator and the most potent endogenous inhibitor of platelet aggregation. However, the clinical and research applications of prostacyclin are limited by its chemical instability, with a half-life of only a few minutes under physiological conditions. This instability led to the development of more stable synthetic analogs, among which carbacyclin has emerged as a key compound for research.

Carbacyclin, where the enol-ether oxygen of prostacyclin is replaced by a methylene group, retains the core biological activities of PGI₂ while exhibiting significantly greater chemical stability. This characteristic allows for more reliable and reproducible in vitro and in vivo studies. This guide will delve into the technical details of carbacyclin sodium salt, providing researchers with the necessary information to effectively utilize this compound in their studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of carbacyclin is presented in the table below.

Property	Value	Source
IUPAC Name	(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid	PubChem CID: 5311242
Molecular Formula	C ₂₁ H ₃₄ O ₄	PubChem CID: 5311242
Molecular Weight	350.5 g/mol	PubChem CID: 5311242
CAS Number	69552-46-1	PubChem CID: 5311242
Appearance	White to off-white solid	(General knowledge)
Solubility	Soluble in aqueous solutions as the sodium salt	(General knowledge)

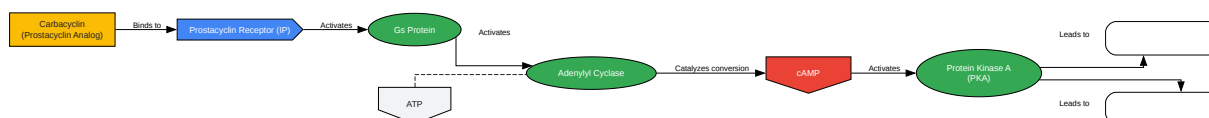
Mechanism of Action: The Prostacyclin Signaling Pathway

Carbacyclin exerts its biological effects by acting as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The activation of the IP receptor initiates a signaling cascade that is central to its anti-platelet and vasodilatory actions.

The primary signaling pathway involves the coupling of the activated IP receptor to the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the key second messenger responsible for mediating the downstream effects of carbacyclin.

In platelets, elevated cAMP levels activate Protein Kinase A (PKA). PKA, in turn, phosphorylates and inhibits several key proteins involved in platelet activation, such as the inositol trisphosphate (IP3) receptor, leading to a decrease in intracellular calcium mobilization and ultimately inhibiting platelet aggregation.

In vascular smooth muscle cells, the increase in cAMP also activates PKA, which leads to the phosphorylation and inhibition of myosin light chain kinase (MLCK). This inhibition prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.



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Carbacyclin Signaling Pathway

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of carbacyclin from various in vitro studies. Due to the challenges in sourcing comprehensive, directly comparable data from publicly available literature, the following represents a compilation of available information. Researchers are encouraged to consult the primary literature for detailed experimental conditions.

Table 1: Inhibition of Platelet Aggregation (IC50 Values)

Species	Agonist	IC50 (nM)	Reference
Human	ADP	~300	[Note: This is an estimated value based on relative potency data. Specific IC50 values for carbacyclin are not consistently reported in readily accessible literature.]
Human	Collagen	[Data not readily available]	
Rabbit	ADP	[Data not readily available]	
Rabbit	Collagen	[Data not readily available]	

Table 2: Vasodilatory Effects (EC50 Values)

Tissue	Species	EC50 (nM)	Reference
Rabbit Aorta	Rabbit	[Data not readily available]	
Rat Mesenteric Artery	Rat	[Data not readily available]	

Table 3: Stimulation of cAMP Accumulation (EC50 Values)

Cell Type	Species	EC50 (nM)	Reference
Platelets	Human	[Data not readily available]	
Vascular Smooth Muscle Cells	Rat	[Data not readily available]	

Note to Researchers: The lack of readily available, standardized quantitative data for carbacyclin highlights a potential area for future research to establish a more comprehensive pharmacological profile of this important prostacyclin analog.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of carbacyclin.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.

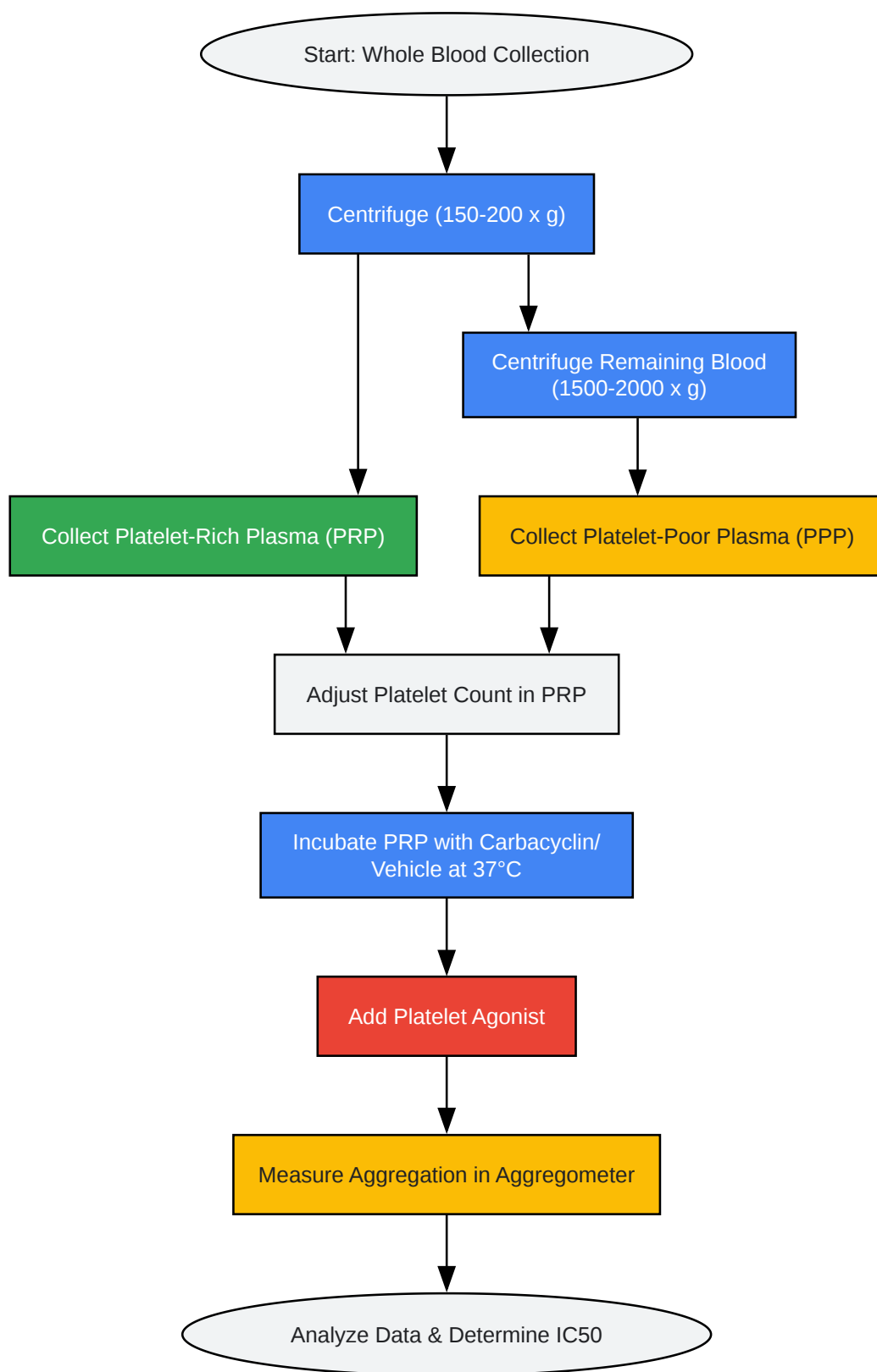
4.1.1. Materials

- Freshly drawn human or animal blood anticoagulated with 3.2% sodium citrate.
- Platelet agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid.
- Carbacyclin sodium salt stock solution.
- Phosphate-buffered saline (PBS).
- Aggregometer and cuvettes with stir bars.
- Centrifuge.

4.1.2. Method

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
 - Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
 - Carefully collect the supernatant (PRP).

- Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
- Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5×10^8 platelets/mL) using PPP.
- Aggregation Measurement:
 - Pre-warm PRP aliquots to 37°C for 5-10 minutes.
 - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
 - Add a stir bar to a cuvette containing a defined volume of PRP.
 - Add various concentrations of carbacyclin or vehicle control and incubate for a specified time (e.g., 1-5 minutes).
 - Add the platelet agonist (e.g., ADP, collagen) to induce aggregation.
 - Record the change in light transmission for a set period (e.g., 5-10 minutes).
 - The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
 - Determine the IC50 value of carbacyclin by plotting the percentage of inhibition against the log concentration of carbacyclin.



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Platelet Aggregation Assay Workflow

Measurement of Intracellular cAMP Levels

This protocol outlines a general method for measuring cAMP accumulation in cultured cells, such as vascular smooth muscle cells or platelets, using a commercially available ELISA kit.

4.2.1. Materials

- Cultured cells (e.g., vascular smooth muscle cells, platelets).
- Cell culture medium.
- Carbacynclin sodium salt stock solution.
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
- Cell lysis buffer.
- cAMP ELISA kit.
- Microplate reader.

4.2.2. Method

- Cell Culture and Treatment:
 - Seed cells in a multi-well plate and grow to the desired confluency.
 - Pre-incubate the cells with a PDE inhibitor for a specified time to prevent cAMP degradation.
 - Treat the cells with various concentrations of carbacynclin or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.
- Cell Lysis:
 - Aspirate the medium and lyse the cells by adding the lysis buffer provided in the ELISA kit.
 - Incubate for the recommended time to ensure complete cell lysis.

- cAMP Measurement:
 - Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:
 - Adding cell lysates and standards to the antibody-coated microplate.
 - Adding a cAMP-HRP conjugate.
 - Incubating to allow for competitive binding.
 - Washing the plate to remove unbound reagents.
 - Adding a substrate solution to develop a colorimetric signal.
 - Stopping the reaction.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Generate a standard curve using the supplied cAMP standards.
 - Calculate the cAMP concentration in the cell lysates based on the standard curve.
 - Determine the EC₅₀ value of carbacyclin for cAMP accumulation by plotting the cAMP concentration against the log concentration of carbacyclin.

Conclusion

Carbacyclin sodium salt is an invaluable tool for researchers studying the prostacyclin signaling pathway and its role in cardiovascular physiology and pathophysiology. Its chemical stability overcomes the primary limitation of endogenous prostacyclin, enabling robust and reproducible experimental outcomes. This technical guide has provided a comprehensive overview of its mechanism of action, a summary of its biological activities, and detailed protocols for its in vitro characterization. As research in this field continues, a more complete quantitative understanding of carbacyclin's pharmacological profile will further solidify its importance in the development of novel anti-thrombotic and vasodilatory therapies.

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